N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a pyridine moiety, and a phenylalanine derivative, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the pyridine moiety, and the coupling with L-phenylalanine. A common synthetic route may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives and appropriate leaving groups.
Coupling with L-phenylalanine: The final step involves the coupling of the benzodioxole-pyridine intermediate with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The pyridine moiety can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be facilitated using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole ring and pyridine moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-tryptophanamide
Uniqueness
N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c26-21(16-7-4-10-23-13-16)25-18(11-15-5-2-1-3-6-15)22(27)24-17-8-9-19-20(12-17)29-14-28-19/h1-10,12-13,18H,11,14H2,(H,24,27)(H,25,26)/t18-/m0/s1 |
InChI Key |
GEDKVCCYJOHXLK-SFHVURJKSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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